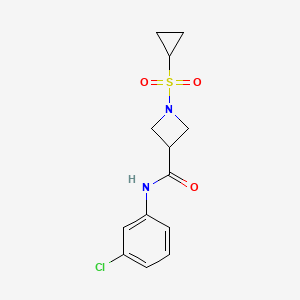
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide, also known as CPCC, is a synthetic compound with a wide range of applications in scientific research. CPCC has been studied for its use as a catalyst in organic synthesis, as a reagent in the synthesis of new organic molecules, and as a tool in the study of biochemical and physiological processes.
科学的研究の応用
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as polymers, and as a reagent in the synthesis of new organic molecules. In addition, this compound has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and protein folding.
作用機序
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide acts as a catalyst in the synthesis of organic molecules, and as a reagent in the synthesis of new organic molecules. In addition, this compound has been shown to interact with proteins and enzymes in biochemical and physiological processes. It has been proposed that this compound binds to proteins and enzymes, which then triggers a cascade of reactions that lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammalian cells, this compound has been shown to modulate gene expression, protein folding, and cell signaling. In plants, this compound has been shown to modulate the expression of genes involved in stress response, metabolic pathways, and cell cycle regulation. In bacteria, this compound has been shown to modulate gene expression and cell signaling.
実験室実験の利点と制限
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, this compound has a wide range of applications, and it can be used to study a variety of biochemical and physiological processes. However, this compound also has some limitations. It is a synthetic compound, so it is not found in nature, and it is not available in large quantities. In addition, this compound is toxic, so it must be handled with care.
将来の方向性
The potential future directions for N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide are numerous. This compound could be used to study the regulation of gene expression and protein folding in a variety of organisms. In addition, this compound could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins. Finally, this compound could be used to develop new catalysts and reagents for organic synthesis.
合成法
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with cyclopropanesulfonyl chloride in the presence of a base, such as potassium carbonate, to form this compound. The second step involves the reaction of this compound with an amine, such as aniline, to form a secondary amine. This two-step process has been used to synthesize a variety of compounds, including this compound analogues.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-2-1-3-11(6-10)15-13(17)9-7-16(8-9)20(18,19)12-4-5-12/h1-3,6,9,12H,4-5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDOQKOARIZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
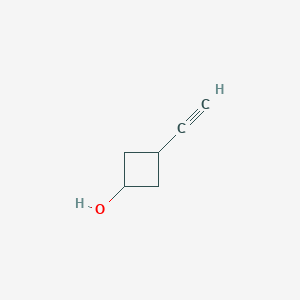
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
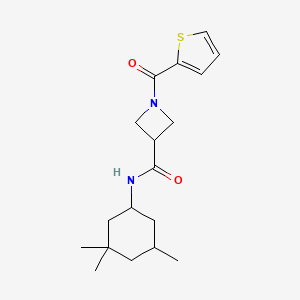
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
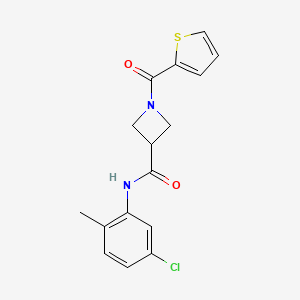
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
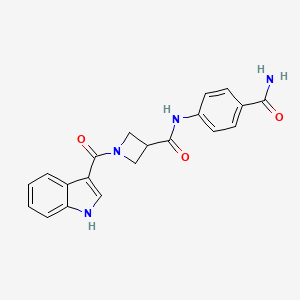
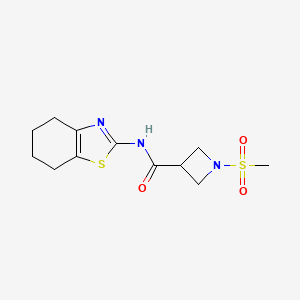
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)